molecular formula C8H16ClNO2 B13897129 methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13897129
M. Wt: 193.67 g/mol
InChI Key: UULFFIJPLBXISM-HHQFNNIRSA-N
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Description

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

UULFFIJPLBXISM-HHQFNNIRSA-N

Isomeric SMILES

CC[C@@H]1CCN[C@@H]1C(=O)OC.Cl

Canonical SMILES

CCC1CCNC1C(=O)OC.Cl

Origin of Product

United States

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